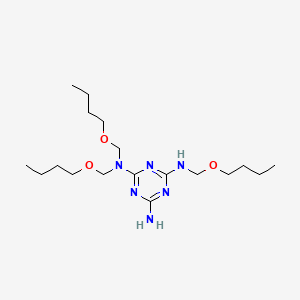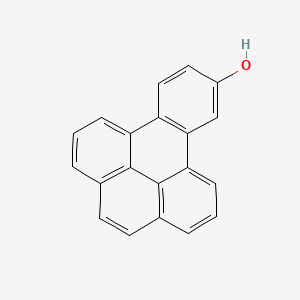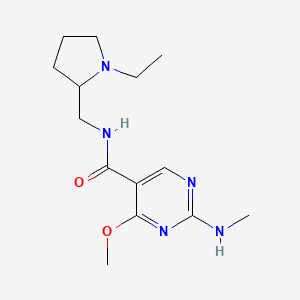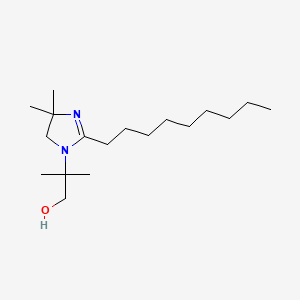![molecular formula C11H22O2Sn B14452360 Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane CAS No. 76077-37-7](/img/structure/B14452360.png)
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a prop-1-en-2-yl group substituted with an oxan-2-yloxy moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene or alkyne precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired organotin compound. The reaction conditions may include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Safety measures are crucial due to the toxicity of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form oxides or hydroxides.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced organotin species.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles to replace the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solventdichloromethane (DCM); temperature0°C to room temperature.
Reduction: LiAlH4; solventether or THF; temperature0°C to room temperature.
Substitution: Alkyl halides, aryl halides; solventacetone or DMF; temperatureroom temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their catalytic activity.
Membrane Disruption: Interacting with lipid bilayers, leading to changes in membrane permeability and integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}silane
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}germane
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}lead
Uniqueness
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane is unique due to its specific combination of a tin atom with an oxan-2-yloxy-substituted prop-1-en-2-yl group. This structure imparts distinct chemical reactivity and potential applications compared to its silicon, germanium, and lead analogs. The presence of the oxan-2-yloxy group also enhances its solubility and stability in various solvents.
Eigenschaften
CAS-Nummer |
76077-37-7 |
|---|---|
Molekularformel |
C11H22O2Sn |
Molekulargewicht |
305.00 g/mol |
IUPAC-Name |
trimethyl-[3-(oxan-2-yloxy)prop-1-en-2-yl]stannane |
InChI |
InChI=1S/C8H13O2.3CH3.Sn/c1-2-6-9-8-5-3-4-7-10-8;;;;/h8H,1,3-7H2;3*1H3; |
InChI-Schlüssel |
JIKJAQXAHOSWNW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=C)COC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
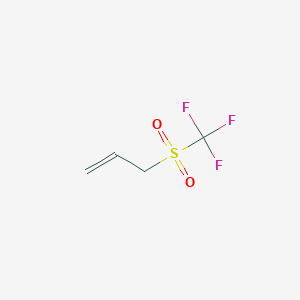
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
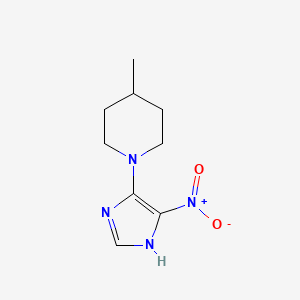

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
